1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a urea derivative featuring a cyclohexyl group and a 5-oxo-1-phenylpyrrolidin-3-ylmethyl substituent.
Properties
IUPAC Name |
1-cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17-11-14(13-21(17)16-9-5-2-6-10-16)12-19-18(23)20-15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJXYPWAMBWIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves a multi-step process. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final urea compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following compounds share structural or functional similarities with 1-cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea:
Functional and Structural Differences
Core Scaffold: The target compound and 1-(1-cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea share a urea backbone, whereas pyrimidine derivatives (16{1}, 16{2}, 17{1}) feature a heteroaromatic pyrimidine core.
Substituent Effects: The target’s 5-oxo-1-phenylpyrrolidin-3-ylmethyl group introduces rigidity and a ketone moiety, which may influence conformational stability and metabolic resistance. In contrast, 1-(1-cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea lacks the pyrrolidinone ring but includes a p-methoxyphenyl group, enhancing electron-rich aromatic interactions.
Physicochemical Properties: Pyrimidine esters (16{1}, 16{2}) exhibit moderate melting points (131–147°C) due to crystallinity from aromatic stacking .
Biological Activity
1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a compound that has garnered significant attention in scientific research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. It features a cyclohexyl group, a phenylpyrrolidinyl moiety, and a urea linkage, which contribute to its chemical reactivity and biological properties. The synthesis typically involves the reaction of cyclohexyl isocyanate with the 5-oxo-1-phenylpyrrolidin-3-yl intermediate under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved can vary depending on the context of use, but it has been investigated for potential applications in cancer therapy and as a biochemical probe for enzyme interactions .
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) under both normoxic and hypoxic conditions. The IC50 values for these compounds suggest potent antiproliferative effects, with some derivatives demonstrating activity significantly stronger than established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
In addition to anticancer activity, there is emerging evidence that this compound may possess anti-inflammatory properties. Studies evaluating its effects on COX enzymes have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
